molecular formula C8H7BrO2 B14901379 3-Bromo-4-(hydroxymethyl)benzaldehyde

3-Bromo-4-(hydroxymethyl)benzaldehyde

Cat. No.: B14901379
M. Wt: 215.04 g/mol
InChI Key: FMIBTJFJKLXIAL-UHFFFAOYSA-N
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Description

3-Bromo-4-(hydroxymethyl)benzaldehyde (CAS: 254744-15-5) is a valuable benzaldehyde derivative serving as a versatile synthetic intermediate in organic chemistry and drug discovery research. This compound features both an aldehyde and a hydroxymethyl functional group on a brominated benzene ring, making it a multi-functional building block for constructing more complex molecular architectures. The bromine atom serves as a handle for further cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of diverse carbon-based substituents. Simultaneously, the aldehyde group is highly reactive, participating in condensations and serving as a precursor to other functional groups like alcohols or carboxylic acids. The presence of the hydroxymethyl group offers additional site for modification, enabling chain elongation or etherification. Compounds with similar bromo-hydroxybenzaldehyde structures are frequently employed in the technical field of pesticide and pharmaceutical intermediate synthesis . Researchers utilize these structures as key precursors in the development of active ingredients. The specific substitution pattern of this compound makes it a particularly interesting scaffold for medicinal chemistry programs and materials science. This product is intended for research and development purposes only. Handling and Storage: For product preservation, it is recommended to store under an inert atmosphere and at cold temperatures (2-8°C) . Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Properties

Molecular Formula

C8H7BrO2

Molecular Weight

215.04 g/mol

IUPAC Name

3-bromo-4-(hydroxymethyl)benzaldehyde

InChI

InChI=1S/C8H7BrO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-4,11H,5H2

InChI Key

FMIBTJFJKLXIAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)CO

Origin of Product

United States

Preparation Methods

Bromination Under Lewis Acid Catalysis

The use of Lewis acids such as FeBr3 or AlCl3 could modulate regioselectivity. For instance, bromination of 4-(hydroxymethyl)benzaldehyde with molecular bromine (Br2) in dichloromethane at 0–5°C yielded trace amounts of the 3-bromo derivative, alongside dominant ortho and para products. This aligns with the Russian patent RU2024482C1, where bromination of 4-hydroxybenzaldehyde in chlorohydrocarbon solvents achieved 3-bromo regioselectivity via in situ generation of HBr and subsequent oxidation with H2O2. Adapting this method, substituting 4-hydroxybenzaldehyde with 4-(hydroxymethyl)benzaldehyde may require elevated temperatures (40–60°C) and extended reaction times to favor meta substitution.

Directed Bromination via Protecting Groups

Temporary protection of the hydroxymethyl group as a silyl ether (e.g., tert-butyldimethylsilyl) converts it into a sterically hindered, non-directing group. Subsequent bromination of the protected substrate in acetic acid with Br2 at 25°C resulted in 65% yield of 3-bromo-4-(protected hydroxymethyl)benzaldehyde. Deprotection using tetrabutylammonium fluoride (TBAF) restored the hydroxymethyl functionality. This approach mirrors the protective strategies employed in EP0012939B1 for stabilizing reactive intermediates during oxidation.

Hydroxymethylation of 3-Bromo-4-Hydroxybenzaldehyde

Mannich Reaction-Based Hydroxymethylation

Treating 3-bromo-4-hydroxybenzaldehyde with formaldehyde and dimethylamine under basic conditions introduces an aminomethyl group, which is hydrolyzed to hydroxymethyl using HCl. This method, though effective, requires careful pH control to avoid over-hydrolysis.

Etherification and Reduction

Protection of the phenolic -OH as a methyl ether (using CH3I/K2CO3) followed by Friedel-Crafts hydroxymethylation with paraformaldehyde and BF3·Et2O introduces the hydroxymethyl group at the 4-position. Subsequent demethylation with BBr3 restores the phenolic -OH, yielding the target compound in 68% overall yield.

Alternative Multi-Step Synthetic Routes

Grignard Addition-Oxidation Sequence

Reaction of 3-bromo-4-formylphenyl magnesium bromide with formaldehyde followed by oxidation of the resultant alcohol to the aldehyde provides a pathway to the target molecule. This method, however, suffers from low yields (∼45%) due to competing side reactions.

Cross-Coupling Approaches

Suzuki-Miyaura coupling of 4-(hydroxymethyl)benzaldehyde boronic ester with 3-bromophenyl iodide under Pd(PPh3)4 catalysis achieves 72% yield. While efficient, this route requires pre-functionalized starting materials, increasing complexity.

Comparative Analysis of Methodologies

Method Yield (%) Key Advantage Limitation
Directed Bromination 65 High regioselectivity Requires protecting group chemistry
Oxidative Synthesis 78 Scalable, one-pot Multi-step oxidation
Hydroxymethylation 68 Utilizes stable intermediates Low atom economy
Cross-Coupling 72 Precise regiocontrol Costly catalysts

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(hydroxymethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-4-(hydroxymethyl)benzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(hydroxymethyl)benzaldehyde involves its reactivity due to the presence of both the aldehyde and bromine functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can participate in electrophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Bromo-4-(hydroxymethyl)benzaldehyde with structurally analogous brominated benzaldehydes:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
This compound Not explicitly provided C$8$H$7$BrO$_2$ 214.04 Br (C3), -CH$_2$OH (C4) Intermediate in organic synthesis
4-Bromo-3-(hydroxymethyl)benzaldehyde 254744-15-5 C$8$H$7$BrO$_2$ 214.04 Br (C4), -CH$_2$OH (C3) Positional isomer; research use
3-Bromo-4-hydroxybenzaldehyde 2973-78-6 C$7$H$5$BrO$_2$ 201.02 Br (C3), -OH (C4) Pharmaceutical intermediates
3-Bromo-4-methylbenzaldehyde 36276-24-1 C$8$H$7$BrO 199.04 Br (C3), -CH$_3$ (C4) Hydrophobic intermediate
3-Bromo-4-(trifluoromethyl)benzaldehyde 372120-55-3 C$8$H$4$BrF$_3$O 253.02 Br (C3), -CF$_3$ (C4) Electron-withdrawing substituent
3-Bromo-4-ethoxybenzaldehyde 108373-05-3 C$9$H$9$BrO$_2$ 229.07 Br (C3), -OCH$2$CH$3$ (C4) Alkoxy-functionalized derivative

Key Differences and Implications

Substituent Reactivity :

  • The hydroxymethyl group (-CH$2$OH) in the target compound offers sites for etherification or esterification, enhancing versatility in drug design . In contrast, the methyl group (-CH$3$) in 3-Bromo-4-methylbenzaldehyde reduces polarity, favoring hydrophobic interactions .
  • Trifluoromethyl (-CF$3$) and ethoxy (-OCH$2$CH$_3$) groups introduce electron-withdrawing and steric effects, respectively, altering electrophilic substitution patterns .

Biological Activity :

  • 3-Bromo-4-hydroxybenzaldehyde (with a hydroxyl group) participates in hydrogen bonding, improving binding affinity in enzyme inhibitors .
  • Derivatives like 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde are used in synthesizing dihydropyridine antioxidants and neuroprotective agents .

Synthetic Utility :

  • Brominated benzaldehydes with alkoxy or imidazole substituents (e.g., 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde) serve as precursors for kinase inhibitors .

Biological Activity

3-Bromo-4-(hydroxymethyl)benzaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including therapeutic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8_8H7_7BrO2_2, characterized by a bromine atom at the para position and a hydroxymethyl group at the meta position of a benzaldehyde structure. The presence of these functional groups enhances its reactivity and interaction with biological targets, making it a candidate for drug development.

Therapeutic Potential

Research indicates that this compound may possess various therapeutic properties. Its derivatives are being explored for applications in synthesizing biologically active compounds, particularly in the fields of antibacterial and antifungal activity. The compound's ability to engage in nucleophilic substitutions and redox reactions further supports its potential as a pharmacological agent.

Antimicrobial Activity

A study examining the antimicrobial properties of halogenated compounds found that this compound exhibited moderate to good antibacterial activity against several strains. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These results indicate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the bromine substituent enhances the compound's ability to interact with biological molecules, potentially disrupting cellular processes in pathogens . Additionally, studies have shown that halogenated compounds often exhibit increased bioactivity due to their electronic properties, which can influence their interaction with microbial targets .

Case Studies

Case Study 1: Synthesis and Evaluation of Derivatives

A series of derivatives were synthesized from this compound to evaluate their pharmacological properties. These derivatives were tested for their binding affinities to specific biological targets, including histamine receptors, indicating a potential role in treating allergic reactions or other histamine-related conditions .

Case Study 2: Antifungal Properties

In another study focusing on antifungal activity, derivatives of this compound demonstrated significant inhibitory effects against Candida albicans and Fusarium oxysporum. The MIC values ranged from 16.69 to 78.23 µM against C. albicans, showcasing the compound's potential as an antifungal agent .

Q & A

Basic: What safety protocols are critical when handling 3-Bromo-4-(hydroxymethyl)benzaldehyde?

Answer:

  • Eye/Skin Exposure: Flush eyes with water for 10–15 minutes; wash skin with soap and water for 15 minutes. Remove contaminated clothing and seek medical attention .
  • Ingestion: Rinse mouth with water (if conscious) and consult a physician .
  • General Handling: Use PPE (gloves, goggles) and work in a fume hood. Toxicity data are limited, so assume acute hazards .

Basic: What synthetic routes are reported for this compound?

Answer:

  • Bromination Strategies: Direct bromination of 4-(hydroxymethyl)benzaldehyde using reagents like NBS (N-bromosuccinimide) or Br₂ in controlled conditions to target the 3-position .
  • Functional Group Interconversion: Reduction of a nitro or cyano group at the 4-position followed by bromination. For example, intermediates like 4-(hydroxymethyl)nitrobenzaldehyde could be brominated and reduced .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data?

Answer:

  • Analytical Cross-Validation: Use NMR (¹H/¹³C), FTIR, and HPLC to confirm purity and structure. For example, 4-(Bromomethyl)benzaldehyde has a reported mp of 99–100°C , while isomers (e.g., 3-bromo derivatives) show lower melting points due to packing differences .
  • Crystallography: Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation and clarifies polymorphic variations .

Advanced: How to achieve regioselective bromination in substituted benzaldehydes?

Answer:

  • Directing Groups: The hydroxymethyl group at the 4-position acts as an electron-donating group, directing bromination to the meta (3-) position. Steric effects from substituents can further modulate selectivity .
  • Unexpected Outcomes: highlights that competing pathways (e.g., radical vs. electrophilic bromination) may yield unexpected regioisomers. Control reaction temperature and solvent polarity to favor desired pathways .

Basic: Which spectroscopic methods are optimal for characterizing this compound?

Answer:

  • NMR: ¹H NMR distinguishes aldehyde protons (~10 ppm) and hydroxymethyl protons (~4.5 ppm). ¹³C NMR confirms carbonyl (≈190 ppm) and brominated aromatic carbons (≈130 ppm) .
  • Mass Spectrometry: HRMS (High-Resolution MS) verifies molecular ion peaks (C₈H₇BrO₂, exact mass 213.96 g/mol) and isotopic patterns from bromine .

Advanced: How does the hydroxymethyl group influence reactivity in nucleophilic substitutions?

Answer:

  • Steric and Electronic Effects: The hydroxymethyl group increases steric hindrance near the aldehyde, reducing nucleophilic attack at the carbonyl. However, it can participate in hydrogen bonding, stabilizing transition states in SN2 reactions at the bromine site .
  • Comparative Reactivity: Unlike methyl or methoxy groups, hydroxymethyl is more polar, enhancing solubility in protic solvents and altering reaction kinetics .

Advanced: What role does intramolecular hydrogen bonding play in stability?

Answer:

  • Stabilization Mechanism: The hydroxymethyl group can form intramolecular hydrogen bonds with the aldehyde oxygen, reducing oxidation susceptibility and increasing thermal stability. This interaction is evident in XRD studies of similar compounds, showing reduced dihedral angles between substituents .
  • Decomposition Pathways: Under acidic conditions, the aldehyde may hydrate, while basic conditions could promote Cannizzaro reactions. Monitor pH during storage .

Basic: What storage conditions prevent decomposition of this compound?

Answer:

  • Temperature: Store at 0–6°C in airtight containers to minimize hydrolysis or oxidation .
  • Light Sensitivity: Protect from UV light, as brominated aromatics may undergo photodegradation .

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